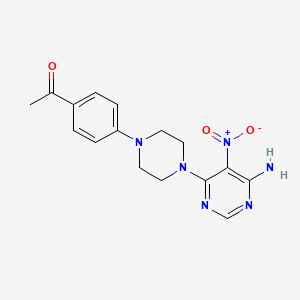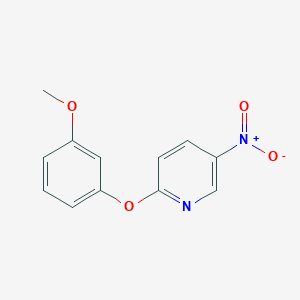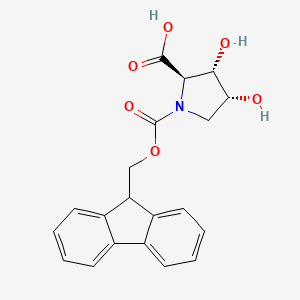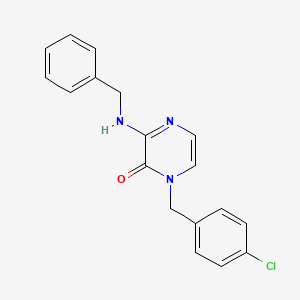
1-(4-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, starting from readily available starting materials, through a number of intermediates, to the final product .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. This can be done using various spectroscopic methods, such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral data .Applications De Recherche Scientifique
Targeting Poly (ADP-Ribose) Polymerase in Cancer Therapy
This compound has been developed to target Poly (ADP-Ribose) Polymerase (PARP), which plays a crucial role in DNA repair mechanisms . Inhibiting PARP can lead to the death of cancer cells, particularly those deficient in other DNA repair pathways, making it a promising strategy for cancer therapy. The compound has shown efficacy against human breast cancer cells, indicating its potential as a therapeutic agent.
Antiviral Activity
Derivatives of this compound have shown potential as antiviral agents. For instance, similar structures have been reported to inhibit influenza A and Coxsackie B4 virus . This suggests that the compound could be modified to enhance its antiviral properties and possibly lead to the development of new antiviral medications.
Pharmacological Research
In pharmacology, this compound’s derivatives can bind with high affinity to multiple receptors, which is valuable for the development of new drugs . Its ability to interact with various biological targets makes it a useful tool for drug discovery and understanding receptor-ligand interactions.
Biochemical Studies
The compound’s derivatives are of interest in biochemistry for their diverse biological activities. They can serve as a basis for studying biochemical pathways and processes, such as enzymatic reactions and signal transduction .
Biotechnological Applications
In biotechnology, the compound can be used in the design of bioactive molecules. Its structure can be a scaffold for developing new compounds with desired biological properties, which can be applied in various biotechnological fields .
Chemical Engineering
From a chemical engineering perspective, the synthesis and modification of this compound provide insights into reaction mechanisms and compound stability. It can also contribute to the development of more efficient synthesis methods for complex organic compounds .
Mécanisme D'action
Mode of action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Many drugs that contain piperazine and pyrimidine structures are involved in pathways related to cell growth and proliferation, immune response, and neurotransmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific characteristics of the organism in which it is administered. Piperazine and pyrimidine derivatives can have diverse pharmacokinetic profiles .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Potential effects could range from changes in cell growth and proliferation to alterations in immune response or neurotransmission .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, presence of other molecules, and specific characteristics of the biological environment .
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-[4-(6-amino-5-nitropyrimidin-4-yl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-11(23)12-2-4-13(5-3-12)20-6-8-21(9-7-20)16-14(22(24)25)15(17)18-10-19-16/h2-5,10H,6-9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXTWDFBHWZASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2969744.png)
![N-[1-(1-Hydroxypropan-2-yl)-2-(trifluoromethyl)benzimidazol-5-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2969747.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone;dihydrochloride](/img/structure/B2969750.png)

![1-(2-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2969754.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2969756.png)


![6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2969762.png)

![N-benzyl-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)